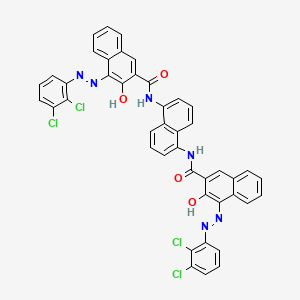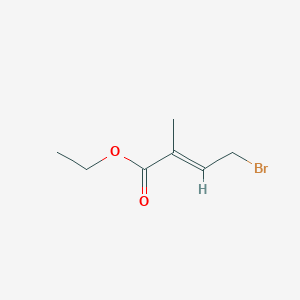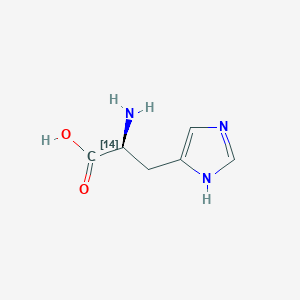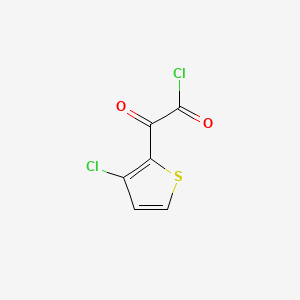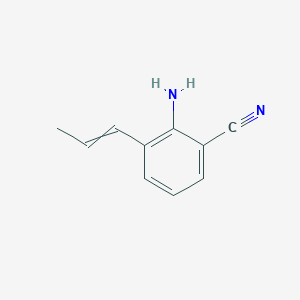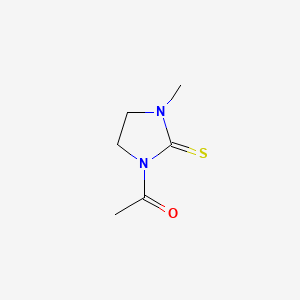![molecular formula C10H20O6Si2 B13805403 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is a chemical compound with the molecular formula C10H20O6Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 1,4-dioxane-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione typically involves the reaction of 1,4-dioxane-2,5-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Aqueous Acids: Used for hydrolysis reactions.
Major Products Formed
Hydroxyl Derivatives: Formed upon hydrolysis of the trimethylsilyl groups.
Substituted Derivatives: Formed through substitution reactions with various reagents.
Scientific Research Applications
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in organic synthesis and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane-2,5-dione: The parent compound without the trimethylsilyl groups.
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups attached to different core structures.
Uniqueness
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to its parent compound and other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Properties
Molecular Formula |
C10H20O6Si2 |
|---|---|
Molecular Weight |
292.43 g/mol |
IUPAC Name |
3,6-bis(trimethylsilyloxy)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H20O6Si2/c1-17(2,3)15-9-7(11)14-10(8(12)13-9)16-18(4,5)6/h9-10H,1-6H3 |
InChI Key |
KZIHDJSOLDEFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1C(=O)OC(C(=O)O1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

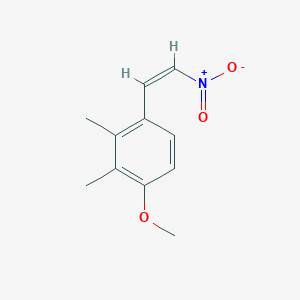
![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
